molecular formula C16H12FNOS B3010845 N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide CAS No. 866018-22-6

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B3010845
CAS No.: 866018-22-6
M. Wt: 285.34
InChI Key: SZIUKPBPYGVKPB-UHFFFAOYSA-N
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Description

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide is a synthetic organic compound with the molecular formula C16H12FNOS. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide typically involves the reaction of 4-fluoro-1-benzothiophene-2-carboxylic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-benzothiophene-2-carboxamide
  • 4-fluoro-1-benzothiophene-2-carboxamide
  • N-benzyl-4-chloro-1-benzothiophene-2-carboxamide

Uniqueness

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNOS/c17-13-7-4-8-14-12(13)9-15(20-14)16(19)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIUKPBPYGVKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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